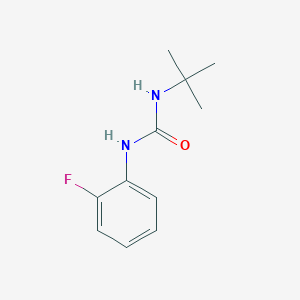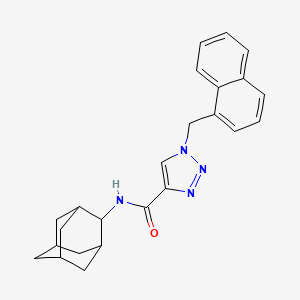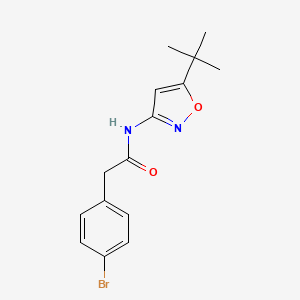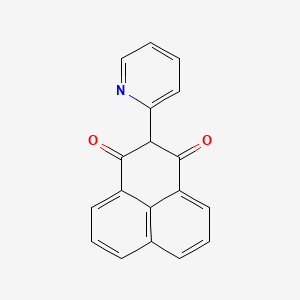
N-(tert-butyl)-N'-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(2-fluorophenyl)urea, also known as TFB, is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 238.3 g/mol. TFB has been found to have significant biological activity and has been used in various biochemical and physiological studies.
Wirkmechanismus
N-(tert-butyl)-N'-(2-fluorophenyl)urea works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their targets. This inhibition of protein kinase activity can have a variety of downstream effects, depending on the specific kinase being targeted. This compound has been found to be a potent inhibitor of several protein kinases, including JAK2, FLT3, and LCK.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, inhibition of JAK2 by this compound has been found to reduce the proliferation of cancer cells, while inhibition of FLT3 has been found to induce apoptosis in leukemia cells. This compound has also been found to have anti-inflammatory effects, potentially through inhibition of the JAK-STAT signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(tert-butyl)-N'-(2-fluorophenyl)urea in lab experiments is its potency and specificity. This compound has been found to be a highly effective inhibitor of several protein kinases, allowing researchers to study their function in a controlled manner. However, one limitation of using this compound is its potential for off-target effects. Because this compound can bind to other proteins that contain ATP-binding sites, it is important to carefully control for these effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(tert-butyl)-N'-(2-fluorophenyl)urea. One area of interest is in the development of new inhibitors that are more potent and selective than this compound. Another area of interest is in the study of the downstream effects of protein kinase inhibition, particularly in the context of cancer and inflammatory diseases. Additionally, this compound could be used as a tool to study the role of specific protein kinases in other biological processes, such as cell differentiation and development.
Synthesemethoden
N-(tert-butyl)-N'-(2-fluorophenyl)urea can be synthesized using a variety of methods, including the reaction of tert-butyl isocyanate with 2-fluoroaniline. The reaction is typically carried out under inert conditions, using a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-(2-fluorophenyl)urea has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. This compound has been used to inhibit the activity of specific protein kinases, allowing researchers to study their function and role in disease.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-11(2,3)14-10(15)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTVOMSZLMSUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)

![N-benzyl-5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5124774.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5124779.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)


![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)
